(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride

Catalog No.
S1900975
CAS No.
82572-04-1
M.F
C12H14ClN
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride

CAS Number

82572-04-1

Product Name

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride

IUPAC Name

(1R)-1-naphthalen-1-ylethanamine;hydrochloride

Molecular Formula

C12H14ClN

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1

InChI Key

ZTNKTVBJMXQOBQ-SBSPUUFOSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)N.Cl

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N.Cl

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N.Cl
  • Potential applications based on structural similarity:

Due to the presence of a naphthalene group and an amine group, (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride might share some properties with other naphthylamine derivatives. Naphthylamines are known for their diverse biological activities, including:* Inhibiting enzymes PubChem: )* Modulating receptors ScienceDirect!* Possessing anti-inflammatory properties NCBI: )

  • Future research directions:

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride is a chiral amine compound with the molecular formula C₁₂H₁₄ClN and a molecular weight of 207.70 g/mol. It is characterized by its naphthalene moiety, which contributes to its aromatic properties. This compound is known for its potential applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals. Its hydrochloride salt form enhances its solubility in water, making it more accessible for biological studies and applications .

, including:

  • Nucleophilic Substitution: The amine can act as a nucleophile in reactions with electrophiles, leading to the formation of more complex structures.
  • Acylation: The amine can react with acyl chlorides to form amides, which are important in drug synthesis.
  • Alkylation: The nitrogen atom can be alkylated using alkyl halides, resulting in the formation of quaternary ammonium compounds.

These reactions highlight its versatility as a building block in organic synthesis .

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride exhibits significant biological activity, particularly as a neurotransmitter modulator. It has been studied for its potential effects on:

  • Central Nervous System: The compound shows promise as a selective inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. It has been noted for its ability to cross the blood-brain barrier, indicating potential neuroactive properties .
  • Pharmacological

The synthesis of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride typically involves the following methods:

  • Starting Materials: The synthesis usually begins with naphthalene derivatives and ethylamine.
  • Reduction Reactions: A common approach is to reduce naphthalene derivatives using lithium aluminum hydride or similar reducing agents to yield the corresponding amines.
  • Hydrochloride Formation: The final step involves reacting the free base form of the amine with hydrochloric acid to obtain the hydrochloride salt, enhancing solubility and stability .

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Research: Its properties make it valuable for studying receptor interactions and enzyme inhibition mechanisms.
  • Chemical Industry: Utilized in the production of fine chemicals and agrochemicals due to its reactivity and functional groups .

Studies on (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride have focused on its interactions with various biological targets:

  • Cytochrome P450 Enzymes: It has been identified as an inhibitor of CYP1A2, affecting drug metabolism pathways.
  • Receptor Binding: Research indicates potential binding affinities with serotonin receptors, suggesting roles in modulating mood and behavior .

These interactions underline its significance in pharmacology and toxicology.

Several compounds share structural similarities with (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(S)-(-)-1-(1-Naphthyl)ethylamine10420-89-01.00
(S)-1-(Naphthalen-2-yl)ethanamine3082-62-00.97
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride1810074-76-00.94
(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride1810074-89-50.94

Uniqueness

What sets (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride apart from these compounds is its specific stereochemistry and the unique interaction profile it presents with biological targets, particularly in relation to central nervous system activity. Its ability to inhibit specific cytochrome P450 enzymes also distinguishes it from other similar compounds that may not exhibit such selectivity .

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (86.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

82572-04-1

Dates

Modify: 2023-08-16

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